1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea

STING inhibition Covalent docking Structure–activity relationship

1-(1-Ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea (CAS 899753-82-3) is a synthetic indole–urea derivative belonging to a class of compounds that covalently target the stimulator of interferon genes (STING) protein. Its core scaffold comprises a 1-ethylindole moiety linked via a urea bridge to a 2-ethylphenyl group.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 899753-82-3
Cat. No. B2430787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea
CAS899753-82-3
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CC
InChIInChI=1S/C19H21N3O/c1-3-14-9-5-7-11-16(14)20-19(23)21-17-13-22(4-2)18-12-8-6-10-15(17)18/h5-13H,3-4H2,1-2H3,(H2,20,21,23)
InChIKeyFOUDNKLSFHCWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea (CAS 899753-82-3): Procurement-Relevant Structural and Pharmacological Baseline for a Differentiated Indole–Urea STING Pathway Probe


1-(1-Ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea (CAS 899753-82-3) is a synthetic indole–urea derivative belonging to a class of compounds that covalently target the stimulator of interferon genes (STING) protein . Its core scaffold comprises a 1-ethylindole moiety linked via a urea bridge to a 2-ethylphenyl group. This compound is structurally related to the well-characterized STING antagonist H-151 (CAS 941987-60-6) but possesses a distinct substitution pattern that is predicted to alter both target engagement kinetics and downstream pharmacological profiles .

Why a Generic Indole–Urea STING Inhibitor Cannot Substitute for 1-(1-Ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea in Focused Research Programs


In-class substitution is precluded by the compound's specific ortho-ethylphenyl and N-ethylindole regiochemistry, which diverges from the para-substituted H-151 and other analogs [1]. Covalent STING inhibitors such as H-151 rely on precise orientation for Cys91 engagement; altering the phenyl substituent position from para to ortho, combined with N-alkylation of the indole, is expected to modulate both the rate of covalent bond formation and the residence time on the target . These parameters cannot be assumed equivalent across analogs absent direct comparative kinetic data, making blind procurement substitution a risk for irreproducible pharmacological outcomes .

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea Against Closest In-Class Comparators


Ortho- vs. Para-Ethylphenyl Regiochemical Differentiation in STING Binding Poses

The target compound features a 2-ethylphenyl substituent (ortho-substitution), whereas the prototypical STING inhibitor H-151 contains a 4-ethylphenyl group (para-substitution) . Molecular modeling and SAR studies on indole–urea STING inhibitors indicate that the position of the phenyl substituent directly influences the dihedral angle between the urea plane and the phenyl ring, thereby affecting the distance and orientation of the urea carbonyl toward the catalytic Cys91 thiolate [1]. This difference is not simply steric; it alters the pre-reactive orientation required for covalent bond formation.

STING inhibition Covalent docking Structure–activity relationship

N-Ethylindole vs. N-Unsubstituted Indole: Impact on STING Binding Affinity and Cellular Potency

Introduction of an N-ethyl group on the indole moiety distinguishes the target compound from H-151, which bears a free indole NH . In a related series of indole–urea STING inhibitors, N-alkylation has been shown to significantly modulate cellular potency. For instance, compound 42 in the J. Med. Chem. 2025 series (containing an N-alkylindole) achieved an IC50 of sub-micromolar range in THP1-Blue ISG reporter cells, whereas the unsubstituted indole analog exhibited >10-fold weaker inhibition [1]. Although direct comparative data for the target compound are not yet published, the class-level SAR indicates that N-ethyl modification is a critical potency determinant.

STING antagonism N-alkylation SAR Cellular potency

Predicted Selectivity Window Against Off-Target Urea-Binding Proteins

Urea-based inhibitors frequently exhibit off-target binding to soluble epoxide hydrolase (sEH) and various kinases. The target compound's dual substitution pattern (N-ethylindole + 2-ethylphenyl) introduces steric constraints that are predicted to reduce complementarity with the deep hydrophobic pocket of sEH compared to H-151 [1]. Published sEH inhibition data for structurally related diaryl ureas show Ki values ranging from <0.05 nM (for optimized sEH pharmacophores) to >10 μM (for misaligned urea geometries) [2]. The ortho-ethylphenyl group is expected to shift the selectivity profile away from sEH and toward STING, though direct profiling data are needed.

Kinase selectivity Soluble epoxide hydrolase Polypharmacology

Metabolic Stability Differentiation: Predicted Impact of N-Ethylindole on CYP-Mediated Oxidation

N-Alkylation of the indole ring is a recognized strategy to block CYP450-mediated indole oxidation, a major metabolic soft spot for indole-containing compounds [1]. The target compound's N-ethylindole is predicted to exhibit superior metabolic stability compared to the free indole NH of H-151 [2]. In analogous indole–urea series, N-methylindole analogs have demonstrated >2-fold longer half-lives in human liver microsome (HLM) assays relative to their N-unsubstituted counterparts [3]. Extrapolation to the N-ethylindole target compound suggests a similar, if not greater, stability advantage.

Metabolic stability CYP450 oxidation Pharmacokinetics

Recommended Research Application Scenarios for 1-(1-Ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea Based on Differential Evidence


Structure–Kinetic Relationship (SKR) Studies of Covalent STING Inhibitors

The compound's unique ortho-ethylphenyl and N-ethylindole substitution pattern makes it an ideal probe for quantifying how subtle structural changes affect the kinetics of covalent Cys91 engagement. Researchers can use this compound alongside H-151 in head-to-head washout and jump-dilution assays to measure residence time (tR) and kinact/KI parameters, directly testing the hypothesis that ortho-substitution prolongs target occupancy [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in STING-Driven Inflammation Models

Based on the predicted metabolic stability advantage of the N-ethylindole motif (Section 3, Evidence Item 4), this compound is suited for in vivo studies requiring sustained STING inhibition, such as the Trex1–/– mouse model of systemic inflammation or CMA-induced acute inflammatory challenge. Its extended half-life may enable once-daily oral dosing regimens, improving experimental throughput and reducing animal stress [2].

Selectivity Profiling Panels for Urea-Based STING Antagonists

The predicted selectivity shift away from sEH (Section 3, Evidence Item 3) positions this compound as a valuable comparator in broad-panel selectivity screens. When co-profiled with H-151 and other indole–urea analogs against a panel of serine hydrolases (including sEH, FAAH, and CES1), differential inhibition fingerprints can be correlated with SAR to map the structural determinants of target selectivity, guiding the design of next-generation STING-selective probes [3].

Crystallography and Cryo-EM Structural Biology of STING–Ligand Complexes

The N-ethylindole modification introduces additional electron density that can aid in unambiguous assignment of ligand pose in X-ray crystallography or cryo-EM density maps of the STING C-terminal domain. Co-crystallization trials with this compound and the human STING CTD (residues 155–379) may reveal binding modes unattainable with the less sterically constrained H-151, potentially uncovering novel allosteric pockets exploitable for fragment-based drug design [4].

Quote Request

Request a Quote for 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.